

Chloronectrin: A Comprehensive Technical Guide to the Spirotetronate Antibiotic Chlorothricin

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Compound of Interest		
Compound Name:	Chloronectrin	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Chloronectrin**, correctly identified as the potent spirotetronate antibiotic, Chlorothricin. It details its chemical structure, biological activities, and mechanisms of action. This document consolidates critical data on its inhibitory effects on key metabolic enzymes, outlines detailed experimental protocols for its isolation and biological evaluation, and visualizes its complex biosynthetic and regulatory pathways. This guide is intended to serve as a vital resource for researchers engaged in natural product chemistry, antibiotic discovery, and the development of novel therapeutic agents.

Chemical Structure and Identification

Chlorothricin is a complex macrolide antibiotic produced by the bacterium Streptomyces antibioticus. Its intricate structure is characterized by a spirotetronate core linked to a large macrolide ring, which is further glycosylated with a disaccharide moiety.

Table 1: Chemical Identifiers for Chlorothricin



Identifier	Value	Source
IUPAC Name	(1S,3R,6R,7E,13R,16S,17S,21 R,22R)-17-[(2R,4R,5S,6R)-5- [(2S,4R,5R,6R)-4-(3-chloro-6- methoxy-2-methylbenzoyl)oxy- 5-hydroxy-6-methyloxan-2- yl]oxy-4-hydroxy-6- methyloxan-2-yl]oxy-28- hydroxy-3,22-dimethyl-23,26- dioxo-24,27- dioxapentacyclo[23.2.1.0¹,6.0¹³,2².0¹6,2¹]octacosa- 4,7,14,25(28)-tetraene-4- carboxylic acid	[1]
SMILES String	C[C@@H]1C[C@]23 INVALID-LINK OC(=C2O)C(=O)O3)C)CCC[C @@H]5O[C@H]6CINVALID- LINKC)O[C@H]7CINVALID- LINK C)O)OC(=O)C8=C(C=CC(=C8 C)CI)OC)O">C@HC=C1C(=O) O	[1]
CAS Number	34707-92-1	[1][2]
Molecular Formula	C50H63ClO16	[1][2]
Molecular Weight	955.5 g/mol	[1][2]

Biological Activity and Quantitative Data

Chlorothricin exhibits a range of biological activities, most notably its potent inhibition of key metabolic enzymes. This inhibitory action is the basis for its antibiotic and potentially other therapeutic effects.

Inhibition of Pyruvate Carboxylase



Chlorothricin is a known inhibitor of pyruvate carboxylase (PC), an essential enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.

Table 2: Inhibition of Pyruvate Carboxylase by Chlorothricin

Enzyme Source	Inhibition Metric	Value (μM)	Reference
Bacillus sp.	Ki	173	[2]
Azotobacter sp.	IC50	500	[2]
Rat Liver	IC50	260	[2]
Chicken Liver	IC50	120	[2]

Inhibition of Malate Dehydrogenase

Chlorothricin also demonstrates inhibitory activity against malate dehydrogenase (MDH), another critical enzyme in the TCA cycle. It shows selectivity for the mitochondrial isoenzyme (MDH2) over the cytoplasmic isoenzyme (MDH1).

Table 3: Inhibition of Malate Dehydrogenase by Chlorothricin

Enzyme Source	Isoenzyme	Inhibition Metric	Value (mM)	Reference
Pig Heart	Cytoplasmic (MDH1)	IC50	1.3	[2]
Pig Heart	Mitochondrial (MDH2)	IC50	0.065	[2]

Experimental Protocols Fermentation, Isolation, and Purification of Chlorothricin

This protocol outlines the general procedure for obtaining Chlorothricin from Streptomyces antibioticus.



· Fermentation:

- Inoculate a spore suspension of S. antibioticus into a seed culture medium (e.g., YEME medium) and incubate for 48 hours at 28°C with shaking.
- Transfer the seed culture to a larger fermentation medium (e.g., 2% soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8).
- Continue fermentation for 7 days at 28°C with aeration.
- Isolation:
 - Harvest the culture broth and extract the mycelium with methanol.
 - Concentrate the methanol extract under reduced pressure.
- Purification:
 - The crude extract can be subjected to chromatographic techniques for purification.
 - High-Performance Liquid Chromatography (HPLC) is a suitable method for final purification and analysis. A C18 column is effective, with detection at 222 nm.[1]

Pyruvate Carboxylase Inhibition Assay

This assay can be used to determine the inhibitory activity of Chlorothricin against pyruvate carboxylase.

- Principle: The activity of pyruvate carboxylase is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
- Reaction Mixture:
 - Buffer (e.g., Tris-HCl, pH 7.5)
 - Pyruvate
 - ATP



- o MgCl₂
- NaHCO₃
- NADH
- Malate dehydrogenase
- Pyruvate carboxylase
- Varying concentrations of Chlorothricin
- Procedure:
 - Pre-incubate the enzyme with Chlorothricin for a defined period.
 - Initiate the reaction by adding the substrates.
 - Monitor the decrease in absorbance at 340 nm over time.
 - Calculate the rate of reaction and determine the IC₅₀ or K_i values.[3]

Malate Dehydrogenase Inhibition Assay

This protocol is for assessing the inhibitory effect of Chlorothricin on malate dehydrogenase.

- Principle: The assay measures the reduction of oxaloacetate to malate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is followed by monitoring the decrease in absorbance at 340 nm.
- · Reaction Mixture:
 - Buffer (e.g., potassium phosphate, pH 7.5)
 - Oxaloacetate
 - NADH
 - Malate dehydrogenase



- Varying concentrations of Chlorothricin
- Procedure:
 - o Combine the buffer, NADH, and Chlorothricin in a cuvette.
 - Add the enzyme and incubate.
 - Initiate the reaction by adding oxaloacetate.
 - Record the decrease in absorbance at 340 nm.
 - Calculate the IC₅₀ values from the dose-response curve.[4][5]

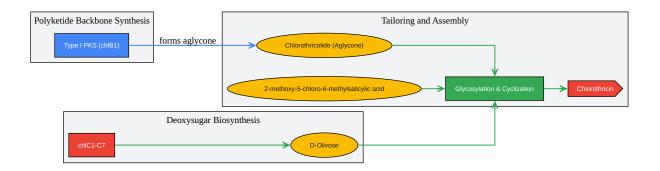
Biosynthesis and Regulatory Signaling Pathways

The biosynthesis of Chlorothricin is a complex process involving a large gene cluster in S. antibioticus. The production is also tightly regulated through a feedback mechanism where Chlorothricin and its intermediates act as signaling molecules.

Chlorothricin Biosynthetic Pathway

The following diagram illustrates the key components of the Chlorothricin biosynthetic gene cluster and their roles in assembling the final molecule.



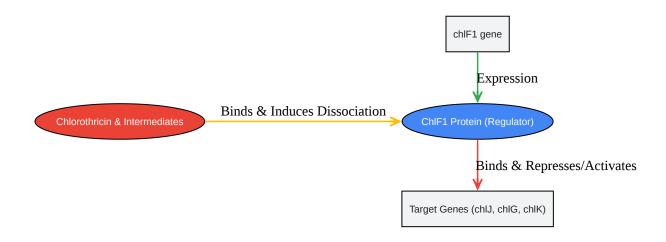


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Caption: Overview of the Chlorothricin biosynthetic pathway.

Regulatory Signaling Pathway

Chlorothricin biosynthesis is regulated by the TetR-family transcriptional regulator, ChlF1. Chlorothricin and its biosynthetic intermediates can act as signaling molecules, modulating the DNA-binding activity of ChlF1.





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Caption: Regulatory feedback loop of Chlorothricin biosynthesis.

Conclusion

Chlorothricin, a structurally complex spirotetronate antibiotic, presents a compelling profile for further investigation. Its potent and selective inhibition of key metabolic enzymes, pyruvate carboxylase and malate dehydrogenase, underscores its potential as a lead compound for the development of novel antimicrobial and potentially anticancer agents. The detailed methodologies and pathway visualizations provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this fascinating natural product.

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